1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Catalog No.
S701571
CAS No.
1040682-84-5
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

CAS Number

1040682-84-5

Product Name

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12)

InChI Key

KDGNDVIFEUMRNO-UHFFFAOYSA-N

SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O

Medicinal Chemistry

  • Drug Discovery: The unique structure of 1H-PPC makes it a promising scaffold for developing new drugs. Studies have shown its potential for inhibiting enzymes involved in various diseases, including cancer and neurodegenerative disorders [].

Material Science

  • Organic Electronics: Due to its aromatic character and potential for functionalization, 1H-PPC is being explored for applications in organic electronics, such as the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].

Organic Synthesis

  • Building Block for Complex Molecules: 1H-PPC can serve as a valuable building block for the synthesis of more complex molecules with desired properties. Its reactive sites allow for further chemical modifications, leading to diverse applications in various fields [].

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic organic compound characterized by its unique bicyclic structure that incorporates a pyrrole and pyridine ring. Its chemical formula is C8H6N2O2C_8H_6N_2O_2 with a molecular weight of approximately 162.15 g/mol. The compound features a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The InChI Key for this compound is ANFOMGVCGLRXAC-UHFFFAOYSA-N, and it has been assigned the CAS number 1040682-84-5 .

Typical of carboxylic acids and heterocycles. Notable reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of a corresponding pyridine derivative.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

This compound has garnered interest in medicinal chemistry due to its potential biological activities. Preliminary studies suggest that 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid may exhibit:

  • Antimicrobial properties: It has shown activity against various bacterial strains.
  • Anticancer effects: Some derivatives have been investigated for their ability to inhibit tumor growth in vitro.
  • Neurological effects: There is emerging evidence suggesting potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

Several synthetic routes have been developed to produce 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate pyridine and pyrrole precursors, cyclization can be achieved through various methods such as heating or using catalysts.
  • Functional Group Transformations: Existing compounds with similar structures can be modified through functional group transformations to yield the desired product.
  • Multi-step Synthesis: A combination of several reactions including alkylation and oxidation steps may be employed to construct the bicyclic framework .

The applications of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid span various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drug candidates for treating infections and cancer.
  • Biochemical Research: It serves as a biochemical tool in proteomics and other biological studies due to its unique structural properties .
  • Agricultural Chemistry: Potential uses in developing agrochemicals that target specific pests or diseases in crops.

Research into the interactions of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid with biological systems is ongoing. Studies focus on:

  • Protein Binding: Investigating how this compound interacts with proteins relevant to disease pathways.
  • Receptor Binding Assays: Understanding its affinity for various receptors may reveal therapeutic potentials .
  • Metabolic Pathways: Analyzing how this compound is metabolized in biological systems can provide insights into its efficacy and safety.

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
1H-Pyrrolo[3,2-h]quinoline-2-carboxylic acid58457-37-70.79Quinoline structure; different nitrogen positioning
5-Methyl-1H-indole-2-carboxylic acid10241-97-10.75Indole structure; methyl substitution
6-Methyl-1H-indole-2-carboxylic acid18474-59-40.75Indole structure; different methyl positioning
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid130473-27-70.75Different position of carboxyl group
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate800401-64-30.90Ethyl ester derivative

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid lies in its specific bicyclic structure that combines both pyrrole and pyridine functionalities, offering distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Dates

Last modified: 08-15-2023

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